molecular formula C9H5NO4 B1309418 5-Nitro-1-benzofuran-2-carbaldehyde CAS No. 23145-18-8

5-Nitro-1-benzofuran-2-carbaldehyde

Cat. No.: B1309418
CAS No.: 23145-18-8
M. Wt: 191.14 g/mol
InChI Key: NJHFCKIZFVVFTC-UHFFFAOYSA-N
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Description

5-Nitro-1-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H5NO4 and its molecular weight is 191.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemosensors for Metal Cations Research into crown-containing arylimines derived from benzofurans, such as 5-Nitro-1-benzofuran-2-carbaldehyde, has shown that these compounds are effective fluorescent tautomeric chemosensors for detecting Mg2+, Ca2+, and Ba2+ ions. They exhibit significant changes in absorption and emission spectra upon complexation with these metal ions, making them valuable for analytical applications (Dubonosov et al., 2008). Similar findings were reported by Shepelenko et al. (2007), who studied Schiff bases derived from benzofurans for their luminescence and complexing properties, highlighting their potential as tautomeric fluorogenic chemosensors for metal cations (Shepelenko et al., 2007).

Synthesis of Chiral Compounds Chiral β-amino alcohol ligands have been synthesized using a copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes, demonstrating the utility of these compounds in producing bioactive (S)-benzofuryl β-amino alcohols with high enantioselectivity. This catalytic method provides an efficient way to prepare compounds with potential pharmaceutical applications (Chen, Zhou, & Chen, 2017).

Thermodynamic Properties The thermodynamic properties of compounds structurally related to this compound have been studied, offering insights into their synthesis, purification, and application processes. Such data are essential for understanding the nature of these compounds and optimizing their chemical synthesis (Dibrivnyi et al., 2015).

Novel Heterocycles Synthesis The precursor 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used to synthesize a series of novel heterocycles, demonstrating the versatility of benzofuran derivatives in creating new chemical entities. This expands the potential applications of these compounds in developing novel pharmaceuticals and materials (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

DNA Topoisomerase Inhibition Two new benzofurans isolated from Gastrodia elata, structurally related to this compound, have shown potent inhibitory activity against DNA topoisomerases I and II. This suggests the potential of benzofuran derivatives in the development of novel therapeutics for cancer treatment (Lee et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-Nitro-1-benzofuran-2-carbaldehyde is not mentioned in the search results, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

The safety data sheet for 5-Nitro-1-benzofuran-2-carbaldehyde indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzofuran compounds, including 5-Nitro-1-benzofuran-2-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

5-nitro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFCKIZFVVFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406105
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-18-8
Record name 5-nitro-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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